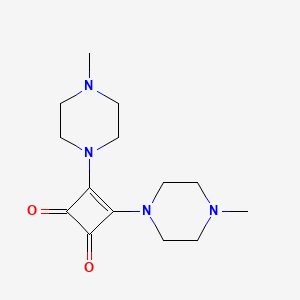![molecular formula C10H12ClN3O2S B8732041 6-Chloro-2-isopropyl-1H-benzo[d]imidazole-5-sulfonamide CAS No. 89725-22-4](/img/structure/B8732041.png)
6-Chloro-2-isopropyl-1H-benzo[d]imidazole-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-Chloro-2-isopropyl-1H-benzo[d]imidazole-5-sulfonamide: is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure consists of a benzene ring fused to an imidazole ring, with specific substituents at positions 5, 2, and 6, which contribute to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-isopropyl-1H-benzo[d]imidazole-5-sulfonamide typically involves the cyclization of o-phenylenediamine derivatives with appropriate reagents. One common method includes the reaction of 5-chloro-2-isopropylbenzene-1,2-diamine with sulfamide under acidic conditions to form the desired benzimidazole derivative . The reaction is usually carried out in a solvent such as ethanol or methanol, with heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .
化学反応の分析
Types of Reactions: 6-Chloro-2-isopropyl-1H-benzo[d]imidazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at position 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
科学的研究の応用
Chemistry: 6-Chloro-2-isopropyl-1H-benzo[d]imidazole-5-sulfonamide is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, with activity against a range of bacterial and fungal pathogens. Its ability to inhibit specific enzymes makes it a candidate for further development as an antibacterial or antifungal drug .
Medicine: Research has indicated that benzimidazole derivatives, including this compound, may have anticancer properties. The compound’s ability to interfere with cellular processes such as DNA replication and protein synthesis makes it a promising candidate for cancer therapy .
Industry: In the industrial sector, this compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
作用機序
The mechanism of action of 6-Chloro-2-isopropyl-1H-benzo[d]imidazole-5-sulfonamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and inhibit their activity, leading to disruptions in essential cellular processes. For example, it may inhibit enzymes involved in DNA replication, thereby preventing cell proliferation. Additionally, the compound’s sulfonamide group can interfere with the synthesis of folic acid, a vital nutrient for many microorganisms, leading to their death .
類似化合物との比較
2-Methylbenzimidazole: Similar structure but with a methyl group at position 2.
5-Nitrobenzimidazole: Contains a nitro group at position 5, which imparts different chemical properties.
6-Methylsulfonylbenzimidazole: Similar structure with a methylsulfonyl group at position 6.
Uniqueness: 6-Chloro-2-isopropyl-1H-benzo[d]imidazole-5-sulfonamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chloro group at position 5 and the sulfamyl group at position 6 enhances its reactivity and potential as a therapeutic agent. Compared to other benzimidazole derivatives, this compound exhibits a broader spectrum of biological activities and greater stability under various conditions .
特性
CAS番号 |
89725-22-4 |
|---|---|
分子式 |
C10H12ClN3O2S |
分子量 |
273.74 g/mol |
IUPAC名 |
6-chloro-2-propan-2-yl-3H-benzimidazole-5-sulfonamide |
InChI |
InChI=1S/C10H12ClN3O2S/c1-5(2)10-13-7-3-6(11)9(17(12,15)16)4-8(7)14-10/h3-5H,1-2H3,(H,13,14)(H2,12,15,16) |
InChIキー |
MISQXLMTANYDGL-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC2=CC(=C(C=C2N1)S(=O)(=O)N)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

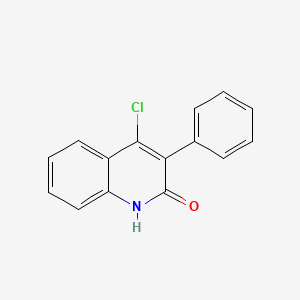
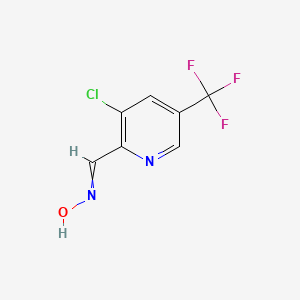
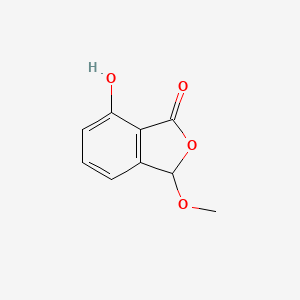
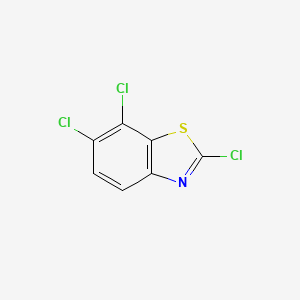
![Methyl [4-(chlorocarbonyl)phenyl]acetate](/img/structure/B8731982.png)
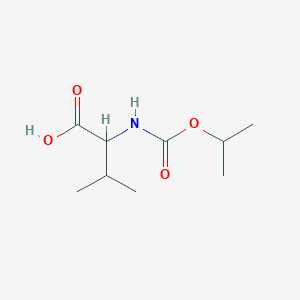
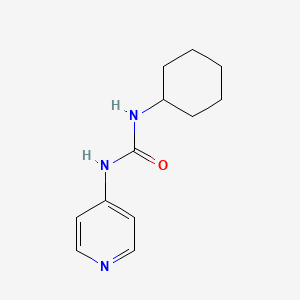
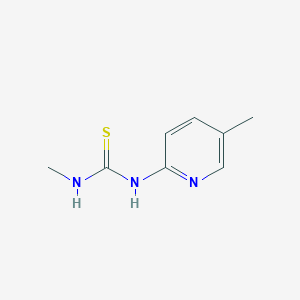
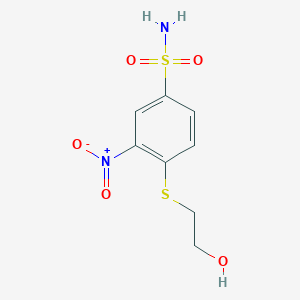

![2-Hydroxymethylthieno[2,3-b]-thiophene](/img/structure/B8732021.png)
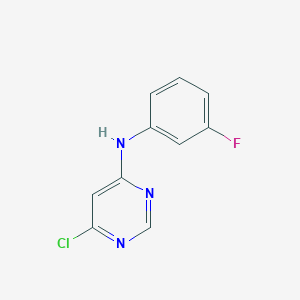
![3-{[(BENZYLOXY)CARBONYL]AMINOBENZOIC ACID](/img/structure/B8732034.png)
